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Detailed Experimental Data and Protocols

For your research and development work, here are the methodologies from the key trials that generated the

data above.

Adagrasib (KRYSTAL-1 Trial)

The data on adagrasib primarily comes from a dedicated phase 1b cohort and phase 2 analysis of the

KRYSTAL-1 trial, which prospectively enrolled patients with untreated, active brain metastases [1] [2].

¢ Patient Population: Adults with KRAS G12C-mutated advanced NSCLC and untreated, neurologically
stable CNS metastases. Patients had an ECOG performance status of 0 or 1 [2].
¢ Intervention: Adagrasib monotherapy at 600 mg administered orally twice daily (fasted state) [1] [2].
o Key Efficacy Assessments:
o Imaging: CNS lesions were assessed at baseline and every 6 weeks using MRI or CT scans
with contrast [1] [2].
o Response Criteria: Intracranial efficacy was evaluated by a Blinded Independent Central
Review (BICR) using modified CNS RECIST v1.1 criteria, where measurable lesions were
defined as =5 mm [1] [2]. The modified RANO-BM criteria were also used [2].
¢ Primary Outcomes: The primary objectives for this cohort were to characterize intracranial clinical
activity (ORR, DCR) and safety [2].

Sotorasib (CodeBreaK 200 Trial)

The intracranial data for sotorasib comes from an exploratory post-hoc analysis of a subgroup of patients

within the global, phase 3, randomized controlled CodeBreaK 200 trial [4].
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o Patient Population: The analysis focused on patients with treated and stable brain metastases
confirmed at baseline [4].

¢ Intervention: Sotorasib (960 mg daily) versus intravenous docetaxel in patients with pretreated KRAS
G12C-mutated NSCLC [4].

o Key Efficacy Assessments:

o Imaging & Criteria: CNS outcomes were assessed by BICR using the study-modified
Response Assessment in Neuro-Oncology Brain Metastases (RANO-BM) criteria [4].

¢ Primary Outcomes: The analysis compared CNS progression-free survival (PFS) and time to CNS

progression between the sotorasib and docetaxel groups [4].

Mechanism of Action and CNS Penetration

The intracranial activity of these inhibitors is tied to their ability to penetrate the blood-brain barrier.

¢ Mechanism: Both sotorasib and adagrasib are covalent, irreversible inhibitors that selectively target
the KRAS G12C mutant protein. They bind to a specific pocket (S-1IP) adjacent to the mutated cysteine
residue in the GDP-bound, inactive state of KRAS, trapping it in this inactive conformation and
inhibiting downstream signaling [5] [6] [7].

e CNS Penetration Evidence:

o Adagrasib: Preclinical studies indicate it can cross the blood-brain barrier. A key study reported
a mean unbound brain-to-plasma partition coefficient (Kpuu) of 0.47, indicating significant CNS
penetration. In mouse models, adagrasib achieved regression of intracranial tumors [1] [3].

o Sotorasib: Published data on its CNS penetration is more limited. While case reports describe
intracranial responses [3], its physicochemical properties suggest lower baseline CNS
penetration than adagrasib. Clinical efficacy may be dose-dependent, with case reports noting
CNS progression after dose reduction [3].

The following diagram illustrates the mechanism of action of KRAS G12C inhibitors.
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Key Insights for Drug Development

¢ Direct Prospective Evidence: Adagrasib has demonstrated intracranial efficacy in a prospective
clinical trial cohort specifically designed for patients with untreated CNS metastases, providing a
higher level of evidence for this specific population [1] [2].

e Combination Strategies: Research is exploring KRAS G12C inhibitors in combination with other
agents (e.g., MEK inhibitors, SHP2 inhibitors, immunotherapy) to overcome resistance and improve
efficacy, including intracranial control [8] [7].

¢ Ongoing Investigation: The CNS activity of both drugs, especially sotorasib, requires further
characterization in prospective studies. Several next-generation KRAS G12C inhibitors (e.g., GDC-
6036, JDQ443) are in development, and their CNS penetration is a key area of interest [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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